
2-Cyclohexyl-1-hydroxy-2-methylpentan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexyl-1-hydroxy-2-methylpentan-3-one is an organic compound with the molecular formula C12H22O2 It is a ketone with a cyclohexyl group attached to the second carbon of the pentan-3-one chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1-hydroxy-2-methylpentan-3-one can be achieved through several methods. One common approach involves the aldol condensation of cyclohexanone with 2-methylpentanal, followed by reduction. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as distillation or recrystallization to isolate the pure compound. The choice of solvents and catalysts can vary depending on the specific requirements of the production process.
化学反応の分析
Types of Reactions
2-Cyclohexyl-1-hydroxy-2-methylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-Cyclohexyl-1-hydroxy-2-methylpentan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2-Cyclohexyl-1-hydroxy-2-methylpentan-3-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various biochemical reactions, including enzyme-catalyzed transformations. The cyclohexyl group may influence the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
2-Hydroxy-3-methyl-2-cyclopenten-1-one: This compound has a similar structure but with a cyclopentenone ring instead of a cyclohexyl group.
3-Methyl-2-pentanone: An isomer with a different arrangement of the carbon chain.
Uniqueness
2-Cyclohexyl-1-hydroxy-2-methylpentan-3-one is unique due to its specific combination of a cyclohexyl group and a hydroxy-methylpentanone chain. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
834905-97-4 |
|---|---|
分子式 |
C12H22O2 |
分子量 |
198.30 g/mol |
IUPAC名 |
2-cyclohexyl-1-hydroxy-2-methylpentan-3-one |
InChI |
InChI=1S/C12H22O2/c1-3-11(14)12(2,9-13)10-7-5-4-6-8-10/h10,13H,3-9H2,1-2H3 |
InChIキー |
MPDIROJRQQQAPL-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C(C)(CO)C1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


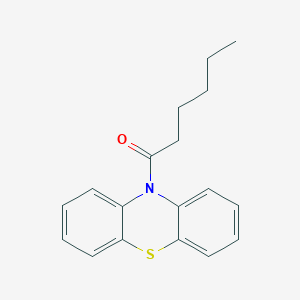
![1H-Benzimidazole-5-carboxamide, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14210784.png)
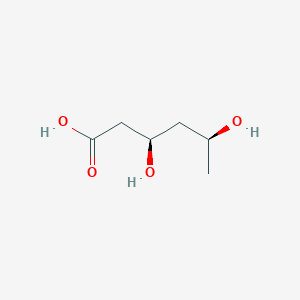
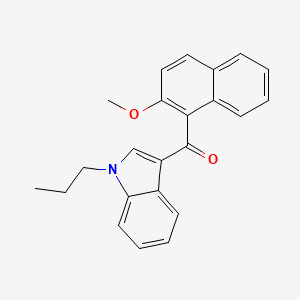
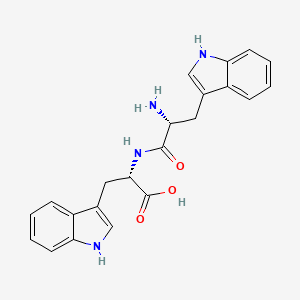
![N-[(4-Methoxyphenyl)methyl]-3-phenylpropan-1-imine N-oxide](/img/structure/B14210796.png)
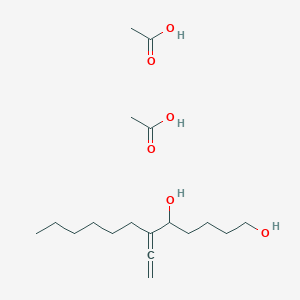
![6-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14210810.png)
![Morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]-](/img/structure/B14210833.png)
![3-(2-Bicyclo[2.2.1]heptanylamino)propane-1-sulfonic acid](/img/structure/B14210851.png)
![1',3'-Diethyl-1'H,3'H-spiro[cyclohexane-1,2'-perimidine]](/img/structure/B14210852.png)
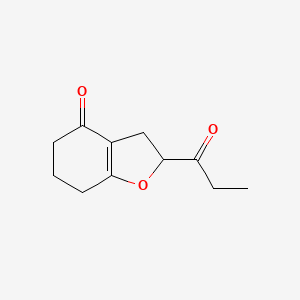
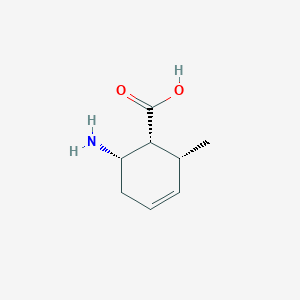
![Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210864.png)
